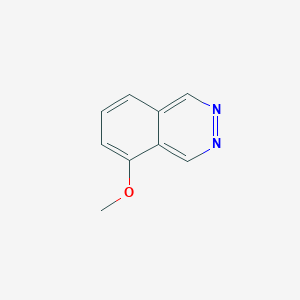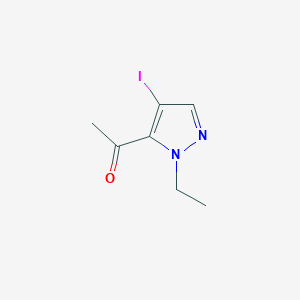
2-Phenethyloxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenethyloxazole-5-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenethyloxazole-5-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then converted to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Grignard Reagents: When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing robust and efficient catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenethyloxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The oxazole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-Phenethyloxazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing novel inhibitors of tubulin polymerization, which have shown cytotoxicity against cancer cell lines.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties.
Biological Research: It is studied for its potential antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 2-Phenethyloxazole-5-carboxylic acid involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is crucial for its antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Phenyloxazole-2-carboxylic acid: Similar structure but different substitution pattern.
N,5-Diphenyloxazole-2-carboxamides: Show improved cytotoxicity compared to 2-Phenethyloxazole-5-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c14-12(15)10-8-13-11(16-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
InChI Key |
NLPAPDYNKBWVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)
![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)

![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)





![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)



